molecular formula C5H4F2IN3O2 B3047201 1-(2,2-difluoroethyl)-4-iodo-3-nitro-1H-pyrazole CAS No. 1354706-67-4

1-(2,2-difluoroethyl)-4-iodo-3-nitro-1H-pyrazole

Katalognummer: B3047201
CAS-Nummer: 1354706-67-4
Molekulargewicht: 303.01
InChI-Schlüssel: GSZZYMGNNCAOGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,2-difluoroethyl)-4-iodo-3-nitro-1H-pyrazole is a compound of interest in various fields of chemistry and pharmacology This compound features a pyrazole ring substituted with a 2,2-difluoroethyl group, an iodine atom, and a nitro group

Vorbereitungsmethoden

The synthesis of 1-(2,2-difluoroethyl)-4-iodo-3-nitro-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Analyse Chemischer Reaktionen

1-(2,2-difluoroethyl)-4-iodo-3-nitro-1H-pyrazole undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(2,2-difluoroethyl)-4-iodo-3-nitro-1H-pyrazole has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving nitro and difluoroethyl groups.

    Material Science: The compound’s unique properties make it suitable for the development of new materials with specific electronic or optical characteristics.

    Agricultural Chemistry: It can be explored for its potential use in the synthesis of agrochemicals, such as herbicides or insecticides.

Wirkmechanismus

The mechanism of action of 1-(2,2-difluoroethyl)-4-iodo-3-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group can facilitate interactions with biological molecules through hydrogen bonding or redox reactions. The difluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .

Vergleich Mit ähnlichen Verbindungen

1-(2,2-difluoroethyl)-4-iodo-3-nitro-1H-pyrazole can be compared with other similar compounds, such as:

These comparisons highlight the unique combination of substituents in this compound, which contribute to its distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

1354706-67-4

Molekularformel

C5H4F2IN3O2

Molekulargewicht

303.01

IUPAC-Name

1-(2,2-difluoroethyl)-4-iodo-3-nitropyrazole

InChI

InChI=1S/C5H4F2IN3O2/c6-4(7)2-10-1-3(8)5(9-10)11(12)13/h1,4H,2H2

InChI-Schlüssel

GSZZYMGNNCAOGQ-UHFFFAOYSA-N

SMILES

C1=C(C(=NN1CC(F)F)[N+](=O)[O-])I

Kanonische SMILES

C1=C(C(=NN1CC(F)F)[N+](=O)[O-])I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.